Cas no 313266-98-7 (6,8-dibromo-3-[2-(4-methoxyphenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one)

6,8-dibromo-3-[2-(4-methoxyphenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one structure
313266-98-7 structure
商品名:6,8-dibromo-3-[2-(4-methoxyphenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one
CAS番号:313266-98-7
MF:C20H15Br2NO4S
メガワット:525.210402727127
CID:5866447
PubChem ID:5181671

6,8-dibromo-3-[2-(4-methoxyphenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one 化学的及び物理的性質

名前と識別子

    • 6,8-dibromo-3-(2-(4-methoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one
    • 2H-1-Benzopyran-2-one, 6,8-dibromo-3-[[2-(4-methoxyphenyl)-3-thiazolidinyl]carbonyl]-
    • 6,8-dibromo-3-[2-(4-methoxyphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one
    • AKOS002384455
    • 313266-98-7
    • Oprea1_722405
    • 6,8-dibromo-3-{[2-(4-methoxyphenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one
    • F0804-1154
    • AG-205/36915163
    • 6,8-dibromo-3-[2-(4-methoxyphenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one
    • インチ: 1S/C20H15Br2NO4S/c1-26-14-4-2-11(3-5-14)19-23(6-7-28-19)18(24)15-9-12-8-13(21)10-16(22)17(12)27-20(15)25/h2-5,8-10,19H,6-7H2,1H3
    • InChIKey: RZZHPLJGHVADRL-UHFFFAOYSA-N
    • ほほえんだ: C1(=O)OC2=C(Br)C=C(Br)C=C2C=C1C(N1CCSC1C1=CC=C(OC)C=C1)=O

計算された属性

  • せいみつぶんしりょう: 524.90680g/mol
  • どういたいしつりょう: 522.90885g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 28
  • 回転可能化学結合数: 3
  • 複雑さ: 652
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5
  • トポロジー分子極性表面積: 81.1Ų

6,8-dibromo-3-[2-(4-methoxyphenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0804-1154-5mg
6,8-dibromo-3-[2-(4-methoxyphenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one
313266-98-7 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0804-1154-100mg
6,8-dibromo-3-[2-(4-methoxyphenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one
313266-98-7 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0804-1154-2μmol
6,8-dibromo-3-[2-(4-methoxyphenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one
313266-98-7 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0804-1154-20μmol
6,8-dibromo-3-[2-(4-methoxyphenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one
313266-98-7 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0804-1154-10mg
6,8-dibromo-3-[2-(4-methoxyphenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one
313266-98-7 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0804-1154-15mg
6,8-dibromo-3-[2-(4-methoxyphenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one
313266-98-7 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0804-1154-75mg
6,8-dibromo-3-[2-(4-methoxyphenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one
313266-98-7 90%+
75mg
$208.0 2023-05-17
A2B Chem LLC
BA77719-5mg
6,8-dibromo-3-[2-(4-methoxyphenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one
313266-98-7
5mg
$272.00 2024-04-20
A2B Chem LLC
BA77719-50mg
6,8-dibromo-3-[2-(4-methoxyphenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one
313266-98-7
50mg
$504.00 2024-04-20
Life Chemicals
F0804-1154-40mg
6,8-dibromo-3-[2-(4-methoxyphenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one
313266-98-7 90%+
40mg
$140.0 2023-05-17

6,8-dibromo-3-[2-(4-methoxyphenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one 関連文献

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6,8-dibromo-3-[2-(4-methoxyphenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-oneに関する追加情報

Introduction to 6,8-dibromo-3-[2-(4-methoxyphenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one and Its Significance in Modern Chemical Research

The compound with the CAS number 313266-98-7, identified as 6,8-dibromo-3-[2-(4-methoxyphenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one, represents a fascinating molecule in the realm of chemical biology and pharmaceutical development. This intricate structure, featuring a chromenone core adorned with bromine substituents and a thiazolidine moiety linked through a carbonyl group, has garnered significant attention due to its potential applications in medicinal chemistry and drug discovery.

Chromenone derivatives are well-documented for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The presence of bromine atoms in the molecular framework of this compound enhances its reactivity, making it a valuable scaffold for further chemical modifications. Such modifications can be tailored to optimize pharmacokinetic profiles, target specific biological pathways, or improve binding affinity to therapeutic targets.

The thiazolidine ring in the structure of 6,8-dibromo-3-[2-(4-methoxyphenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one is particularly noteworthy. Thiazolidine derivatives are known for their role in stabilizing bioactive molecules by introducing a rigid heterocyclic ring system. This feature can contribute to the compound's solubility, metabolic stability, and overall bioavailability. Additionally, the 4-methoxyphenyl substituent introduces a hydrophobic pocket that can interact favorably with biological receptors, further enhancing the compound's potential as a lead molecule in drug development.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision. These studies suggest that 6,8-dibromo-3-[2-(4-methoxyphenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one may exhibit strong interactions with enzymes and receptors involved in cancer progression and inflammation. This aligns with the growing interest in developing small-molecule inhibitors that disrupt these critical pathways.

In the context of oncology research, chromenone derivatives have shown promise as anti-cancer agents due to their ability to induce apoptosis and inhibit proliferation in tumor cells. The brominated chromeno-thiazolidine structure of this compound may enhance its ability to cross cell membranes and accumulate at tumor sites, improving therapeutic efficacy. Furthermore, the methoxy group on the phenyl ring could modulate metabolic degradation, extending the compound's half-life in vivo.

Another area of interest is the compound's potential as an anti-inflammatory agent. Chronic inflammation is implicated in various diseases, including cardiovascular disorders and neurodegenerative conditions. The structural features of 6,8-dibromo-3-[2-(4-methoxyphenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one suggest it may interfere with inflammatory signaling pathways by inhibiting key enzymes such as COX-2 or NF-κB. Preliminary studies have indicated that analogs with similar scaffolds exhibit significant anti-inflammatory effects in preclinical models.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the chromeno-thiazolidine core efficiently. These methods not only improve synthetic efficiency but also allow for greater flexibility in modifying the molecular structure for targeted biological activity.

From a regulatory perspective, compounds like 6,8-dibromo-3-[2-(4-methoxyphenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one must undergo rigorous testing to evaluate their safety and efficacy before entering clinical trials. This includes toxicology studies to assess potential side effects and pharmacokinetic assessments to determine optimal dosing regimens. The presence of bromine atoms necessitates careful handling during synthesis and purification to prevent unwanted side reactions or impurities that could compromise safety.

The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of promising candidates like this one. By analyzing vast datasets of chemical structures and biological activities, computational models can predict which compounds are most likely to succeed in preclinical trials. This approach has already been instrumental in identifying novel therapeutic agents for various diseases.

In conclusion,6,8-dibromo-3-[2-(4-methoxyphenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one (CAS no 313266-98-7) represents a structurally complex yet promising molecule with significant potential in pharmaceutical research. Its unique combination of chromenone and thiazolidine moieties offers multiple avenues for further development into effective therapeutic agents. As research continues to uncover new biological targets and synthetic methodologies, this compound is poised to play an important role in advancing our understanding of disease mechanisms and developing innovative treatments.

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